(S)-3-((tert-butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid
CAS No.: 218608-99-2
Cat. No.: VC1997860
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218608-99-2 |
|---|---|
| Molecular Formula | C15H20FNO4 |
| Molecular Weight | 297.32 g/mol |
| IUPAC Name | (3S)-4-(2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
| Standard InChI Key | PUMMDCKRQRQFAD-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)CC(=O)O |
Introduction
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid is a synthetic organic compound that belongs to the class of amino acids protected by a tert-butoxycarbonyl (Boc) group. This compound is particularly noted for its use in peptide synthesis and as an intermediate in the preparation of pharmaceuticals. The presence of the Boc group protects the amino functionality, allowing for selective reactions at other sites of the molecule.
Synthesis and Applications
(S)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid can be synthesized through various methods involving the protection of amino acids and subsequent introduction of the 2-fluorophenyl group. This compound is useful in the synthesis of peptides and as a building block for more complex molecules, particularly in pharmaceutical research.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-fluorophenyl)propanoic acid | C14H18FNO4 | 283.29 g/mol | 500770-71-8 |
| (S)-3-((tert-Butoxycarbonyl)amino)-4-(2-fluorophenyl)butanoic acid | C15H20FNO4 | 297.32 g/mol | 218608-99-2 |
| 3-(Boc-amino)-4-(2-fluorophenyl)butyric Acid | C15H20FNO4 | 297.32 g/mol | 1824348-50-6 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume